molecular formula C12H16N8O B3027204 ST3932 CAS No. 1246018-21-2

ST3932

Cat. No.: B3027204
CAS No.: 1246018-21-2
M. Wt: 288.31 g/mol
InChI Key: HMSFWLUZEDMXMM-UHFFFAOYSA-N
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Description

ST3932 is a metabolite of ST1535 and acts as an antagonist of the adenosine A2A receptor. It has a high affinity for both adenosine A2A and A1 receptors, with Ki values of 8 nM and 33 nM, respectively . This compound is primarily used in scientific research, particularly in studies related to neurological diseases and receptor pharmacology.

Preparation Methods

The preparation of ST3932 involves the synthesis of its precursor, ST1535, followed by its metabolic conversion. The synthetic route for ST1535 includes the formation of a triazolyl-purine structure, which is then metabolized to produce this compound . The industrial production methods for this compound are not widely documented, but it typically involves standard organic synthesis techniques followed by purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

ST3932 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

ST3932 exerts its effects by antagonizing adenosine A2A receptors. This antagonism inhibits the receptor’s ability to activate adenylate cyclase, thereby reducing cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP affects various downstream signaling pathways, leading to altered physiological responses. The molecular targets of this compound include adenosine A2A and A1 receptors, and its action involves blocking the binding of endogenous adenosine to these receptors .

Comparison with Similar Compounds

ST3932 is unique due to its high affinity for both adenosine A2A and A1 receptors. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific receptor affinities and pharmacological effects.

Properties

IUPAC Name

4-[6-amino-9-methyl-8-(triazol-2-yl)purin-2-yl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N8O/c1-7(21)3-4-8-16-10(13)9-11(17-8)19(2)12(18-9)20-14-5-6-15-20/h5-7,21H,3-4H2,1-2H3,(H2,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSFWLUZEDMXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=NC(=C2C(=N1)N(C(=N2)N3N=CC=N3)C)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-(6-amino-8-bromo-9-methyl-9H-purin-2-yl)butan-2-ol (1.4 g, 4.56 mmol) in anhydrous DMF (20 ml) were added CsCO3 (5.9 g, 18.24 mmol) and 1H-1,2,3-triazole (1.2 g, 1.0 ml, 18.24 mmol). The mixture was stirred overnight at 90° C. The solvent was evaporated under reduced pressure to give a residue that was purified by flash chromatography (DCM/MeOH: 93/7).
Name
4-(6-amino-8-bromo-9-methyl-9H-purin-2-yl)butan-2-ol
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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